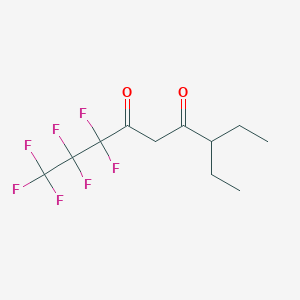![molecular formula C10H14O B14434151 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one CAS No. 76779-13-0](/img/no-structure.png)
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethylbicyclo[321]oct-6-en-3-one is a bicyclic organic compound with the molecular formula C10H14O It is characterized by its unique bicyclo[321]octane framework, which includes two methyl groups at positions 2 and 7 and a ketone functional group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving dienes and dienophiles. For example, the Diels-Alder reaction between a suitable diene and a dienophile can form the bicyclo[3.2.1]octane framework.
Functional Group Introduction: The introduction of the ketone functional group at position 3 can be accomplished through oxidation reactions. Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
化学反応の分析
Types of Reactions
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The ketone functional group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups at positions 2 and 7 can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct chemical properties.
作用機序
The mechanism of action of 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one involves its interaction with molecular targets and pathways. The ketone functional group can participate in nucleophilic addition reactions, forming intermediates that can further undergo various transformations. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2,6-Dimethylbicyclo[3.2.1]octane: Similar bicyclic structure but lacks the ketone functional group.
4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one: Similar structure with different positions of methyl groups and ketone.
Bicyclo[3.2.1]octane: Parent compound without methyl or ketone substitutions.
Uniqueness
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one is unique due to the specific positioning of its methyl groups and ketone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
特性
| 76779-13-0 | |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
2,7-dimethylbicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C10H14O/c1-6-3-8-4-9(6)7(2)10(11)5-8/h3,7-9H,4-5H2,1-2H3 |
InChIキー |
SPTCQXAFSVTXMJ-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC(CC1=O)C=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
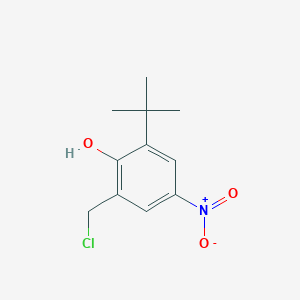

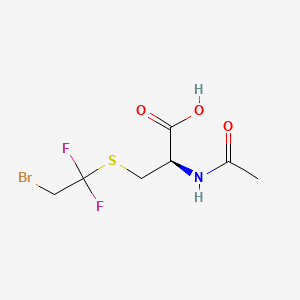
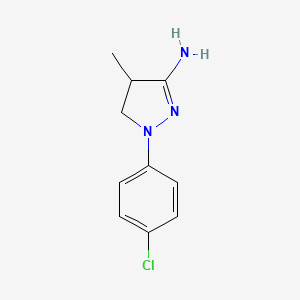
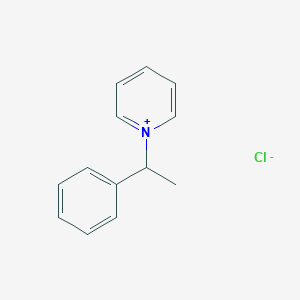
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)
